4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid
Description
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a 3-chloro-4-fluorophenylsulfonyl group attached to the amino moiety of the benzoic acid backbone. Key synonyms and identifiers for related compounds include CAS numbers such as 63421-70-5 (4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid) and 328028-09-7 (a hydroxylated analog) .
Properties
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-7-10(5-6-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDXYZASGOAWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351326 | |
| Record name | 4-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612043-04-6 | |
| Record name | 4-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Sulfonamide Coupling Approach
The most direct route to 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions. This method aligns with general sulfonamide synthesis principles, where a sulfonyl chloride reacts with a primary amine to form a sulfonamide bond.
Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 3-chloro-4-fluorobenzene. Chlorosulfonic acid (ClSO₃H) is employed as both the sulfonating and chlorinating agent. The reaction proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride after quenching with ice water and purification via recrystallization.
Coupling with 4-Aminobenzoic Acid
The sulfonamide bond is formed by reacting equimolar amounts of 3-chloro-4-fluorobenzenesulfonyl chloride and 4-aminobenzoic acid in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours , followed by solvent removal under reduced pressure. The crude product is purified via recrystallization from ethanol/water mixtures, achieving yields of 65–75% .
Reaction Scheme:
$$
\text{3-Cl-4-F-C}6\text{H}3\text{SO}2\text{Cl} + \text{H}2\text{N-C}6\text{H}4\text{COOH} \xrightarrow{\text{Base, solvent}} \text{4-{[(3-Cl-4-F-C}6\text{H}3\text{SO}2)\text{NH}]C}6\text{H}_4\text{COOH} + \text{HCl}
$$
Optimized Industrial-Scale Processes
Patent US10550107B2 discloses advanced methodologies for analogous sulfonamide compounds, emphasizing solvent selection and purification techniques. Key adaptations for this compound include:
Solvent and Base Optimization
Alternative Synthetic Routes
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClFNO₄S |
| Molecular Weight | 343.76 g/mol |
| Melting Point | 215–218°C (dec.) |
| Solubility | DMSO > Methanol > Water |
Challenges and Mitigation Strategies
Carboxylic Acid Protection
The free carboxylic acid group can react with sulfonyl chlorides, necessitating protection as a methyl ester during coupling. Deprotection with aqueous NaOH restores the acid functionality.
Byproduct Formation
Excess sulfonyl chloride may lead to disulfonation. Controlled addition rates and stoichiometric monitoring minimize this issue.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenyl ring.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Chemical Biology: It is used to study the effects of sulfonyl compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid can be contextualized by comparing it to the following sulfonamide-substituted benzoic acid derivatives:
Structural Analogues and Their Properties
Biological Activity
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H9ClFNO4S and a molecular weight of 329.73 g/mol, is characterized by its unique structural features that contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a chlorofluorophenyl group. This configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClFNO4S |
| Molecular Weight | 329.73 g/mol |
| CAS Number | 612043-04-6 |
| Purity | Minimum 95% |
The biological activity of this compound primarily relates to its role as a cyclooxygenase (COX) inhibitor . Cyclooxygenases are enzymes involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Inhibition of COX enzymes can lead to anti-inflammatory effects, making this compound a potential candidate for treating conditions like arthritis and other inflammatory diseases.
Key Findings from Research Studies
-
Inhibition of Cyclooxygenase Enzymes :
- Studies have demonstrated that compounds similar to this compound exhibit significant inhibition of COX-1 and COX-2 activities, which are critical in the inflammatory response. The binding affinity and selectivity for these enzymes can be influenced by the structural variations present in the compound .
- Anti-inflammatory Activity :
- Selective Inhibition :
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models of arthritis, administration of this compound resulted in a marked decrease in paw swelling and joint stiffness compared to untreated controls. The mechanism was attributed to the suppression of COX activity and subsequent reduction in prostaglandin levels.
Case Study 2: Pain Management
A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its use as an analgesic through COX inhibition.
Q & A
Q. What are the optimal synthetic routes for 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-chloro-4-fluorobenzenesulfonyl chloride and 4-aminobenzoic acid. Key steps include:
- Sulfonamide Formation : React 4-aminobenzoic acid with 3-chloro-4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
- Workup : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progression using TLC (Rf ~0.3–0.4 in 1:1 ethyl acetate/hexane).
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours). Confirm purity via HPLC (>95%) and characterize via H/C NMR .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H NMR (DMSO-d6) should show a singlet for the carboxylic acid proton (~12–13 ppm), a doublet for the sulfonamide NH (~10.5 ppm), and distinct aromatic signals for the 3-chloro-4-fluorophenyl group (δ 7.4–8.2 ppm) .
- FT-IR : Confirm sulfonamide (1320–1350 cm for S=O stretching) and carboxylic acid (2500–3300 cm for O-H stretching) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H] at m/z 372.3 (calculated for CHClFNOS).
Q. What purification strategies are recommended to address solubility challenges in polar solvents?
- Methodological Answer : Due to poor solubility in water, use mixed-solvent recrystallization (e.g., ethanol/water or DMSO/water) to enhance purity. For chromatographic purification, employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) as the mobile phase. Centrifugation (10,000 rpm, 15 min) can remove insoluble impurities .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s potential as a carbonic anhydrase IX inhibitor?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based inhibition assays with recombinant CA IX. Prepare compound dilutions (1 nM–100 µM) in Tris-SO buffer (pH 7.4) and measure residual enzyme activity using 4-nitrophenyl acetate as a substrate. Calculate IC values via nonlinear regression .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with CA IX’s active site (PDB ID: 3IAI). Focus on sulfonamide-Zn coordination and hydrophobic interactions with Val-121 and Trp-209 .
Q. How can structure-activity relationship (SAR) studies be conducted to improve selectivity for cancer-associated isoforms?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the benzoic acid (e.g., methyl ester prodrugs) or sulfonamide substituents (e.g., replacing Cl/F with Br/CF).
- Biological Testing : Compare inhibitory activity against CA isoforms I, II, and IX using stopped-flow CO hydration assays. Prioritize analogs with >50-fold selectivity for CA IX over CA II .
Q. What strategies mitigate aggregation-induced solubility issues in in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility in cell culture media.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution (nanometer range) to confirm compound dispersion .
Q. How can metabolite identification studies be designed to assess hepatic stability?
- Methodological Answer :
- In Vitro Incubation : Incubate the compound (10 µM) with human liver microsomes (HLMs) in NADPH-containing buffer (37°C, 1 hour). Quench with acetonitrile and analyze via LC-MS/MS (Q-TOF) in negative ion mode.
- Metabolite Profiling : Identify phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (e.g., glucuronidation of the carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
